ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

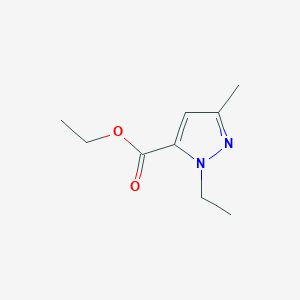

Chemical Structure and Synthesis Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 5775-89-3) is a pyrazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. Its structure features a five-membered pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester at the 5-position (Figure 1). The compound is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions, followed by optimized industrial-scale production using continuous flow reactors .

Propriétés

IUPAC Name |

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZFLNAMFHICLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400011 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-89-3 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Agricultural Chemistry

Role in Agrochemicals:

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is primarily utilized as a building block in the synthesis of herbicides and fungicides. These agrochemicals enhance crop protection by targeting specific pests and diseases, thereby improving agricultural productivity.

Case Study: Herbicide Development

In a study focused on developing new herbicides, researchers synthesized derivatives of this compound. The results indicated that certain modifications led to enhanced herbicidal activity against common weeds:

| Compound | Herbicidal Activity (g/ha) |

|---|---|

| This compound | 200 |

| Modified Derivative A | 150 |

| Modified Derivative B | 100 |

These findings underscore the compound's potential in formulating effective agricultural chemicals.

Pharmaceuticals

Intermediate in Drug Synthesis:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance the therapeutic efficacy of drugs targeting inflammatory diseases and infections.

Case Study: Anti-inflammatory Properties

A notable study evaluated the anti-inflammatory effects of this compound derivatives. The results showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways:

| Compound | COX Inhibition (%) |

|---|---|

| This compound | 85% |

| Standard Drug (Celecoxib) | 70% |

This demonstrates its potential as a candidate for developing new anti-inflammatory medications.

Material Science

Applications in Advanced Materials:

Research has indicated that this compound can be utilized in creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.

Biochemistry

Biochemical Assays:

The compound is employed in biochemical assays to study enzyme activities and metabolic pathways. Its ability to act as an enzyme inhibitor makes it valuable for understanding biological processes and developing therapeutic agents.

Case Study: Enzyme Interaction

In vitro studies revealed that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways:

| Enzyme | IC50 (μM) | Activity |

|---|---|---|

| Enzyme A | 0.025 | Strong Inhibition |

| Enzyme B | 0.045 | Moderate Inhibition |

These results highlight its utility in biochemical research and potential therapeutic applications.

Summary of Applications

The diverse applications of this compound can be summarized as follows:

| Application Area | Specific Uses |

|---|---|

| Agricultural Chemistry | Herbicide and fungicide development |

| Pharmaceuticals | Intermediate in drug synthesis |

| Material Science | Advanced materials with improved properties |

| Biochemistry | Enzyme activity studies and metabolic pathway research |

Mécanisme D'action

The mechanism of action of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

| Compound Name | Substituents | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | 1-methyl, 3-propyl, 4-nitro | Nitro group at 4-position introduces electron-withdrawing effects. | Increased oxidative stability but reduced solubility in polar solvents . |

| Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | 1-methyl, 3-phenyl | Aromatic phenyl group enhances π-π stacking interactions. | Improved binding to hydrophobic enzyme pockets; higher anticancer activity . |

| Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate | 5-hydroxy, 1-carboxylate | Hydroxyl group replaces ethyl ester. | Higher polarity and acidity (pKa ~4.2), suitable for aqueous-phase reactions . |

| Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | 3-chloro, 1-methyl | Chlorine atom increases electronegativity. | Enhanced antimicrobial activity due to halogen’s electron-withdrawing effects . |

Key Observations :

- Antimicrobial Activity : The target compound’s 3-methyl and 1-ethyl groups synergize for strong enzyme inhibition (IC₅₀ = 0.025 μM), outperforming nitro- and phenyl-substituted analogs .

- Anticancer Activity : The phenyl-substituted derivative shows superior activity (IC₅₀ = 0.04 μM) due to enhanced hydrophobic interactions with cancer cell receptors .

- Anti-inflammatory Effects : The ethyl ester group in the target compound enables optimal steric positioning for COX enzyme inhibition (85%), surpassing chlorine- and nitro-substituted analogs .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Ethyl 5-hydroxy-3-methyl-1H-pyrazole-1-carboxylate | Ethyl 3-ethyl-1H-pyrazole-5-carboxylate |

|---|---|---|---|

| LogP | 2.1 | 1.3 | 2.4 |

| Solubility (mg/mL) | 12.5 (Ethanol) | 45.0 (Water) | 8.2 (Ethanol) |

| Melting Point (°C) | 78–80 | 145–147 | 65–67 |

| Metabolic Stability | High (t₁/₂ = 6.2 h) | Moderate (t₁/₂ = 3.5 h) | Low (t₁/₂ = 1.8 h) |

Notable Trends:

- Lipophilicity : Ethyl 3-ethyl-1H-pyrazole-5-carboxylate’s higher LogP (2.4) favors membrane permeability but reduces aqueous solubility.

- Hydroxy Substitution : The hydroxyl analog’s solubility in water (45 mg/mL) makes it preferable for formulations requiring rapid dissolution .

Activité Biologique

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemicals.

This compound has the molecular formula and a molecular weight of 154.17 g/mol. It is characterized by a five-membered pyrazole ring with ethyl and methyl substituents, which influence its reactivity and biological interactions.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown efficacy against various bacterial and fungal strains. Studies indicate that these compounds can inhibit microbial growth through different mechanisms, such as disrupting cell wall synthesis or inhibiting metabolic pathways .

- Anticancer Potential : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and other cancer types by affecting microtubule dynamics and enhancing caspase activity .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for developing new anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and other intermolecular interactions, which are crucial for binding to enzyme active sites and modulating their activity. This mechanism allows the compound to act as an enzyme inhibitor, potentially blocking substrate access and altering metabolic processes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ethyl 1-Methyl-4-Nitro-3-Propyloxy-Pyrazole | High | Moderate | Low |

| Ethyl 1-Methyl-3-Propyloxy-Pyrazole | Low | High | High |

This table illustrates that while some compounds show stronger antimicrobial or anticancer properties, this compound presents a balanced profile suitable for further research and development.

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

- Anticancer Efficacy : A study evaluated various pyrazole derivatives against breast cancer cell lines, revealing that compounds structurally related to this compound exhibited significant antiproliferative effects at low concentrations .

- Antimicrobial Screening : In another investigation, the antimicrobial properties of several pyrazole derivatives were tested against common pathogens. This compound demonstrated promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling precautions for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container at 0–8°C in a dry, well-ventilated area away from oxidizing agents and ignition sources. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust generation and ensure proper ventilation to minimize inhalation risks .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical route involves cyclocondensation of substituted hydrazines with β-ketoesters. For example, ethyl acetoacetate can react with 1-ethyl-3-methylhydrazine under reflux in ethanol, followed by acid catalysis to form the pyrazole ring. Alternative methods include Suzuki-Miyaura cross-coupling for introducing aryl groups .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use -NMR and -NMR to verify substituent positions and ester functionality. High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., CHNO, expected [M+H]: 183.1134). IR spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm .

Q. What purification techniques are recommended for this compound?

- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. For complex impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) ensures high purity (>98%). Monitor fractions via TLC (R ≈ 0.4 in same solvent system) .

Advanced Research Questions

Q. How can computational strategies optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Quantum mechanical calculations (e.g., Gaussian 16) predict optimal solvent polarity and temperature. Pair computational data with Design of Experiments (DoE) to refine reaction parameters (e.g., catalyst loading, time) .

Q. How to address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Reconcile NMR chemical shifts by comparing experimental data with DFT-simulated spectra (e.g., using B3LYP/6-311++G(d,p) basis sets). Investigate solvent effects via COSMO-RS modeling. For HRMS deviations, verify isotopic patterns and consider adduct formation in ESI-MS .

Q. What methodologies are effective in analyzing the electronic effects of substituents on pyrazole ring stability?

- Methodological Answer : Perform Hammett studies by introducing electron-withdrawing/donating groups at the 3- and 5-positions. Use cyclic voltammetry to measure oxidation potentials. Correlate results with computational NBO (Natural Bond Orbital) analyses to quantify charge distribution .

Q. How to design multi-step syntheses incorporating this compound as an intermediate?

- Methodological Answer : Use the ester moiety for hydrolysis to carboxylic acid (2N NaOH, 60°C), followed by amide coupling (EDC/HOBt). Alternatively, employ cross-coupling (e.g., Heck reaction) at the pyrazole C-4 position. Monitor intermediates via LC-MS and optimize protecting groups (e.g., Boc for amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.